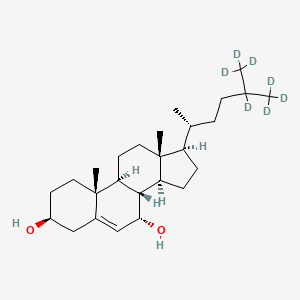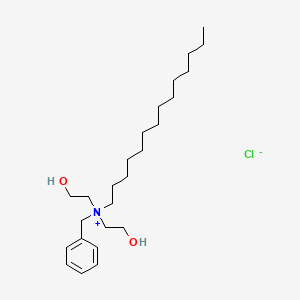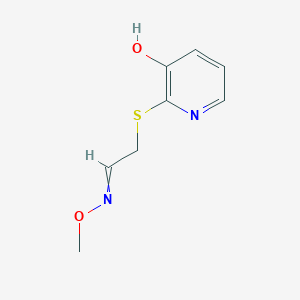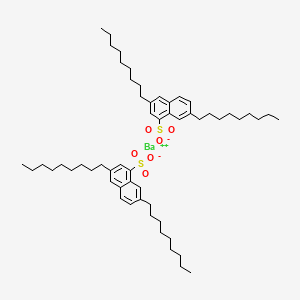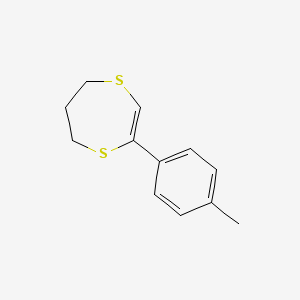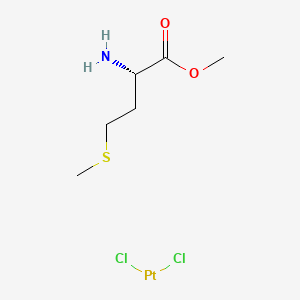
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate is a platinum-based compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a platinum center coordinated with dichloro ligands and a methyl (2S)-2-amino-4-methylsulfanylbutanoate moiety. The presence of platinum in its structure makes it a valuable compound for applications in catalysis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate typically involves the reaction of platinum precursors with appropriate ligands under controlled conditions. One common method involves the reaction of potassium tetrachloroplatinate(II) with methyl (2S)-2-amino-4-methylsulfanylbutanoate in the presence of a suitable base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the dichloro ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines and amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in the formation of new platinum complexes with different ligands.
科学的研究の応用
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapeutic regimens.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate involves its interaction with biological molecules, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of cross-links. These cross-links disrupt the DNA structure, inhibiting replication and transcription processes, ultimately resulting in cell death. The compound’s ability to form such interactions makes it a potent anticancer agent.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based chemotherapeutic agent with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the methyl (2S)-2-amino-4-methylsulfanylbutanoate moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C6H13Cl2NO2PtS |
|---|---|
分子量 |
429.2 g/mol |
IUPAC名 |
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |
InChIキー |
RAIUUDGYMMXSCG-BHRFRFAJSA-L |
異性体SMILES |
COC(=O)[C@H](CCSC)N.Cl[Pt]Cl |
正規SMILES |
COC(=O)C(CCSC)N.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
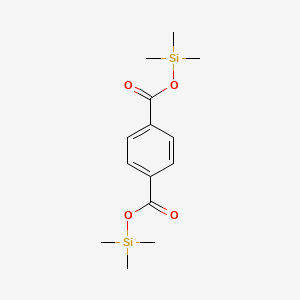
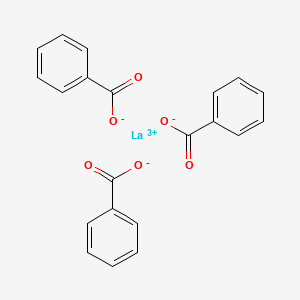
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

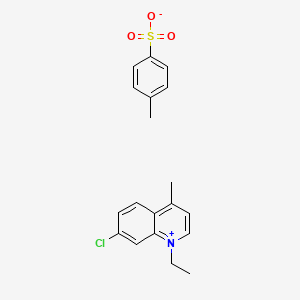
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
